molecular formula C11H10ClNO3 B2405125 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride CAS No. 2060005-31-2

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride

Cat. No. B2405125
CAS RN: 2060005-31-2
M. Wt: 239.66
InChI Key: ZGRGOUWZQOBQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H9NO3.ClH/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H .

Scientific Research Applications

1. Anticancer Potential

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride has been studied for its potential in cancer treatment. Quinoline-pyrimidine hybrid compounds derived from similar structures have demonstrated cytotoxicity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. Specifically, certain synthesized compounds showed notable activity, indicating the potential for developing anticancer agents (Toan, Thanh, Truong, & Van, 2020).

2. Antihypoxic Activity

Research has explored the antihypoxic properties of derivatives of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride. The synthesis of N-R-amides of related compounds and their hydrochlorides has shown high antihypoxic effects. These findings suggest potential applications in pharmacological testing, particularly as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

3. Antiviral Activity

The compound and its derivatives have been examined for antiviral properties. Studies involving substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids have revealed no significant activity against certain viruses, except for hydrochlorides of ethyl esters of related compounds showing efficacy against influenza virus in cell cultures and in vivo models (Ivashchenko et al., 2014).

4. Photophysical Properties

The photophysical properties of related compounds have been a subject of study. Phosphorescent emissions from phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, including derivatives of 6-Hydroxy-2-methylquinoline-3-carboxylic acid, show extraordinary properties. These findings could have implications for materials science and photochemistry (Małecki et al., 2015).

5. Role in Binding with Carboxylic Acid Derivatives

The role of 2-methylquinoline, a related compound, in binding with carboxylic acid derivatives has been investigated. Studies focusing on noncovalent weak interactions have increased understanding of the structural aspects of such interactions. This could have implications in the development of novel pharmaceuticals (Jin et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for the study and application of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride are not explicitly mentioned in the literature. Given its use in pharmaceutical testing , future research could potentially explore its pharmacological properties and potential applications in drug development.

properties

IUPAC Name

6-hydroxy-2-methylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.ClH/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRGOUWZQOBQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride

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